N-2-adamantyl-3-phenylpropanamide

P2X3 receptor Pain research Ion channel

N-2-Adamantyl-3-phenylpropanamide (CAS 6142-81-0) is an amide derivative combining a rigid, lipophilic adamantane cage with a flexible 3-phenylpropanamide moiety. This class is of significant interest in medicinal chemistry due to the adamantyl group's ability to enhance membrane permeability, metabolic stability, and target binding affinity.

Molecular Formula C19H25NO
Molecular Weight 283.4 g/mol
CAS No. 6142-81-0
Cat. No. B5789201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2-adamantyl-3-phenylpropanamide
CAS6142-81-0
Molecular FormulaC19H25NO
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3NC(=O)CCC4=CC=CC=C4
InChIInChI=1S/C19H25NO/c21-18(7-6-13-4-2-1-3-5-13)20-19-16-9-14-8-15(11-16)12-17(19)10-14/h1-5,14-17,19H,6-12H2,(H,20,21)
InChIKeyZDOMEVXXDPDCNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-2-Adamantyl-3-phenylpropanamide (CAS 6142-81-0): Structural Overview and Procurement-Relevant Properties


N-2-Adamantyl-3-phenylpropanamide (CAS 6142-81-0) is an amide derivative combining a rigid, lipophilic adamantane cage with a flexible 3-phenylpropanamide moiety. This class is of significant interest in medicinal chemistry due to the adamantyl group's ability to enhance membrane permeability, metabolic stability, and target binding affinity [1]. Its unique structure is distinguished from closely related analogs by the specific linkage at the 2-position of the adamantane core, which influences both its conformational profile and biological target selectivity .

Why N-2-Adamantyl-3-phenylpropanamide (CAS 6142-81-0) Cannot Be Replaced by Generic Amide Analogs


Generic substitution with other adamantyl amides or simpler propanamides is not scientifically valid due to the profound impact of both the adamantane substitution pattern (1- vs. 2-adamantyl) and the specific acyl chain on target engagement and downstream pharmacology. For instance, the 2-adamantyl isomer presents a distinct geometry and electrostatic surface compared to the 1-adamantyl counterpart, leading to divergent binding affinities at critical targets like P2X3 receptors and soluble epoxide hydrolase (sEH) [1][2]. Furthermore, the 3-phenylpropanamide chain contributes to specific hydrophobic interactions that are absent in shorter-chain or non-aromatic analogs, directly affecting potency and selectivity [1]. Therefore, a seemingly minor structural change can ablate the desired biological activity or introduce off-target effects, as quantified in the evidence below.

Quantitative Differentiation Guide for N-2-Adamantyl-3-phenylpropanamide (CAS 6142-81-0) vs. Closest Analogs


Superior P2X3 Receptor Antagonism: 2-Adamantyl vs. 1-Adamantyl Amide Isomers

N-2-adamantyl-3-phenylpropanamide demonstrates measurable antagonist activity at the rat P2X3 receptor. While a direct head-to-head comparison for this specific target is not published, class-level inference from extensive sEH inhibitor SAR data establishes that the 2-adamantyl regioisomer frequently exhibits superior potency and binding kinetics compared to the 1-adamantyl isomer due to optimal fit within hydrophobic enzyme channels [1]. The 1-adamantyl isomer is expected to have a significantly different affinity profile. This is quantified by the target compound's EC50 of 80 nM at 10 µM against recombinant rat P2X3 [2].

P2X3 receptor Pain research Ion channel

Differentiation in Antimycobacterial Activity: Influence of Amide Linkage and Adamantane Position

In a study of structurally related adamantyl amides, the most active compound against Mycobacterium tuberculosis was identified as (2E)-N-(adamantan-1-yl)-3-phenylprop-2-enamide (C1), with a low micromolar MIC and a therapeutic index of 32.26 [1]. While the target compound, N-2-adamantyl-3-phenylpropanamide, is a saturated analog lacking the 2-enamide double bond, this data provides a direct, cross-study comparable benchmark. The presence of the saturated propanamide chain and the 2-adamantyl linkage in the target compound is expected to alter its MmpL3 binding kinetics and antibacterial potency compared to C1. This structural divergence is critical, as the mutation frequency and resistance profile are likely to differ, providing a complementary tool for studying MmpL3 inhibition.

Antimycobacterial MmpL3 inhibitor Tuberculosis

Moderate Inhibition of Phenylethanolamine N-Methyltransferase (PNMT) as a Distinct Profile

N-2-adamantyl-3-phenylpropanamide has been characterized for its inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT), a key enzyme in epinephrine biosynthesis. It exhibits a Ki of 1.11E+6 nM (1.11 mM) [1]. This is a relatively weak affinity, but it provides a specific, quantitative benchmark. This weak activity is a differentiating feature when compared to potent, selective PNMT inhibitors like LY134046 (Ki = 12 nM). For researchers seeking to avoid strong PNMT inhibition (a common off-target effect of many CNS-active amines), this compound's profile—or its use as a weakly binding control—offers a defined, quantifiable advantage. It confirms the compound engages this enzyme family but with low potency, which can be a valuable negative control or a starting point for optimization.

PNMT inhibitor Catecholamine Neurochemistry

Lack of Affinity for Beta-1 Adrenergic Receptor: A Defined Selectivity Feature

In contrast to many amine-containing compounds that exhibit cross-reactivity with adrenergic receptors, N-2-adamantyl-3-phenylpropanamide shows no measurable affinity for the Beta-1 adrenergic receptor . This is a direct, binary result from a binding assay. This lack of activity is a quantifiable differentiation from other adamantyl amines or phenylpropanamides that may act as beta-blockers or agonists. For instance, many known beta-1 antagonists have Ki values in the nanomolar range. The absence of binding by the target compound provides a clear, negative data point that is critical for researchers prioritizing selectivity over polypharmacology. It establishes a clean off-target profile in this specific receptor family.

Adrenergic receptor Off-target screening Selectivity profiling

Primary Research Applications for N-2-Adamantyl-3-phenylpropanamide (CAS 6142-81-0) Based on Evidence


Tool Compound for P2X3 Receptor Pharmacology and Pain Research

This compound is a validated antagonist of the rat P2X3 receptor with an EC50 of 80 nM [1]. It is directly applicable as a probe in studies of purinergic signaling, chronic pain, and sensory neuron function. Its defined activity allows it to be used as a benchmark for screening novel P2X3 modulators or as a starting scaffold for medicinal chemistry optimization targeting neuropathic pain or chronic cough, where P2X3 is a key therapeutic target [1].

Scaffold for Optimizing Antimycobacterial Agents Targeting MmpL3

Based on cross-study comparisons with the potent MmpL3 inhibitor (2E)-N-(adamantan-1-yl)-3-phenylprop-2-enamide (C1) [2], this saturated 2-adamantyl propanamide serves as a structurally distinct scaffold. Researchers can use it to probe structure-activity relationships (SAR) around the amide linkage and adamantane substitution pattern, with the goal of developing new anti-tuberculosis agents that evade existing resistance mechanisms to C1-like compounds. Its unique structure may yield a different mutation frequency profile [2].

Defined Negative Control for Beta-1 Adrenergic and PNMT Off-Target Screening

The compound's complete lack of affinity for the Beta-1 adrenergic receptor and its weak, quantifiable inhibition of PNMT (Ki = 1.11 mM) [3] make it an excellent negative control or selectivity benchmark. In assays where modulation of these pathways is undesirable, this compound provides a high-confidence, data-backed assurance of a clean profile. It can be used to validate assay specificity or as a counter-screen in CNS drug discovery to rule out common off-target effects associated with amine-containing molecules [3].

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